7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole
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Overview
Description
7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C6H3BrClN3. This compound is part of the benzotriazole family, known for its diverse applications in medicinal chemistry, material sciences, and as synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole typically involves the bromination and chlorination of benzotriazole derivatives. One common method includes the reaction of 4-chloro-1H-benzo[d][1,2,3]triazole with bromine in the presence of a suitable solvent like acetic acid .
Industrial Production Methods: Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine and chlorine to the benzotriazole core under optimized temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
- Substituted benzotriazoles with various functional groups.
- Oxidized or reduced derivatives depending on the reaction conditions .
Scientific Research Applications
7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often facilitated by the presence of bromine and chlorine atoms, which enhance the compound’s affinity for its targets .
Comparison with Similar Compounds
- 4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole
- 7-Bromo-1H-benzo[d][1,2,3]triazole
Comparison: 7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its potential as a versatile synthetic intermediate and its efficacy in various applications .
Properties
IUPAC Name |
4-bromo-7-chloro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONNFHWOGXGQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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